N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide

Catalog No.
S11385827
CAS No.
M.F
C20H22N6O3S
M. Wt
426.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-ox...

Product Name

N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide

IUPAC Name

N-[2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide

Molecular Formula

C20H22N6O3S

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C20H22N6O3S/c1-29-14-5-6-15-16(12-14)30-19(23-15)24-18(27)13-22-20(28)26-10-8-25(9-11-26)17-4-2-3-7-21-17/h2-7,12H,8-11,13H2,1H3,(H,22,28)(H,23,24,27)

InChI Key

ZQIVOIIGACSHPG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CNC(=O)N3CCN(CC3)C4=CC=CC=N4

N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that features a unique combination of functional groups. This compound includes a benzothiazole moiety, which is known for its diverse biological activities, particularly in medicinal chemistry. The presence of a piperazine ring and a pyridine group further enhances its potential as a pharmacological agent. The chemical structure can be represented as follows:

C17H21N3O2S\text{C}_{17}\text{H}_{21}\text{N}_{3}\text{O}_{2}\text{S}

This compound is notable for its potential applications in drug development, particularly in targeting specific biological pathways.

The chemical reactivity of N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide can involve several types of reactions:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, potentially forming new derivatives.
  • Acylation Reactions: The carboxamide functionality allows for acylation reactions that can modify the compound's properties and enhance its biological activity.
  • Reduction Reactions: The presence of the carbonyl group (oxo) may undergo reduction to form alcohols or other functional groups.

These reactions are essential for developing analogs with improved efficacy or reduced toxicity.

The biological activity of this compound is primarily attributed to its benzothiazole and piperazine components. Benzothiazole derivatives have been studied for their antibacterial, antifungal, and anticancer properties. Specifically, this compound may exhibit:

  • Antimicrobial Activity: Potential effectiveness against various pathogens due to its structural characteristics.
  • Cytotoxicity: Ability to induce cell death in certain cancer cell lines.
  • Receptor Modulation: Interaction with neurotransmitter receptors, which could influence neurological pathways.

Research into the specific biological activities of this compound is ongoing and may reveal additional therapeutic potentials.

Synthesis of N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide can be achieved through several methodologies:

  • Multi-step Synthesis: Starting from commercially available precursors, the synthesis involves forming the benzothiazole ring followed by the introduction of the piperazine and pyridine moieties.
  • Coupling Reactions: Utilizing coupling agents to link the benzothiazole derivative with the piperazine component.
  • Functional Group Modifications: Employing standard organic transformations such as acylation and alkylation to achieve the final structure.

The specific conditions and reagents used can significantly influence the yield and purity of the final product.

This compound has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound in drug discovery aimed at treating infections or cancers.
  • Biochemical Research: Investigating its role in biochemical pathways or as a tool for studying receptor interactions.
  • Agricultural Chemistry: Possible use as a pesticide or herbicide due to its bioactive properties.

The versatility of this compound makes it an attractive candidate for further research and application development.

Interaction studies are crucial for understanding how N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide interacts with biological targets:

  • Receptor Binding Studies: Evaluating affinity for various receptors (e.g., dopamine or serotonin receptors).
  • Enzyme Inhibition Assays: Assessing its ability to inhibit key enzymes involved in disease processes.
  • Cellular Uptake Studies: Understanding how the compound is absorbed and metabolized within cells.

These studies provide insights into the mechanism of action and therapeutic potential of the compound.

Several compounds share structural similarities with N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide, including:

Compound NameStructure FeaturesBiological Activity
4-(Pyridin-2-yl)piperazineContains piperazine and pyridineNeurotransmitter modulation
6-MethoxybenzothiazoleBenzothiazole coreAntimicrobial properties
N-(6-Chloro-benzothiazol)-4-piperidinecarboxamideSimilar backbone with chlorine substitutionAnticancer activity

These compounds highlight the unique aspects of N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide, particularly its specific combination of functional groups that may enhance its therapeutic profile compared to other derivatives.

XLogP3

2.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

426.14740976 g/mol

Monoisotopic Mass

426.14740976 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-09-2024

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